

chemical properties of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

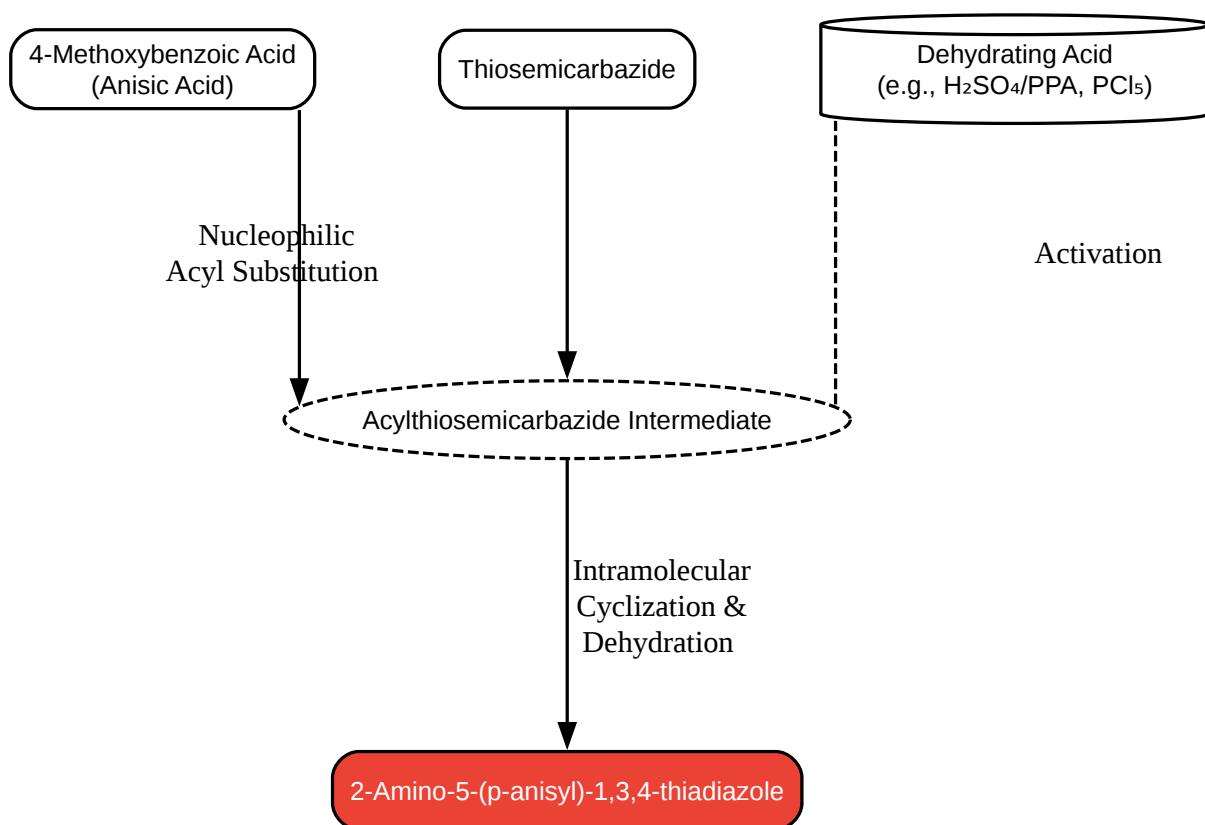
Compound Name: 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B110991

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals


Abstract

The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities upon its derivatives.^[1] This guide focuses on 2-amino-5-(p-anisyl)-1,3,4-thiadiazole, a specific analog bearing a p-methoxyphenyl (anisyl) substituent. We will dissect its core chemical properties, from synthesis and structural characterization to reactivity and biological potential. This document serves as a technical resource, synthesizing data from established literature to provide a comprehensive understanding of this compound's chemistry, laying the groundwork for its application in research and drug development.

Synthesis and Mechanistic Rationale

The predominant and most efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.^{[2][3]} For the title compound, this involves the reaction of 4-methoxybenzoic acid (anisic acid) with thiosemicarbazide.

The choice of catalyst is critical for driving the reaction, which involves two key dehydration steps. Strong dehydrating agents are required. A mixture of sulfuric acid and polyphosphoric acid (PPA) is effective, as is phosphorus pentachloride.[2][3] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the terminal thioamide nitrogen of thiosemicarbazide. A subsequent intramolecular cyclization followed by dehydration yields the stable, aromatic 1,3,4-thiadiazole ring.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 2-amino-5-(p-anisyl)-1,3,4-thiadiazole.

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclocondensation

This protocol is a representative procedure based on common methods for this class of compounds.

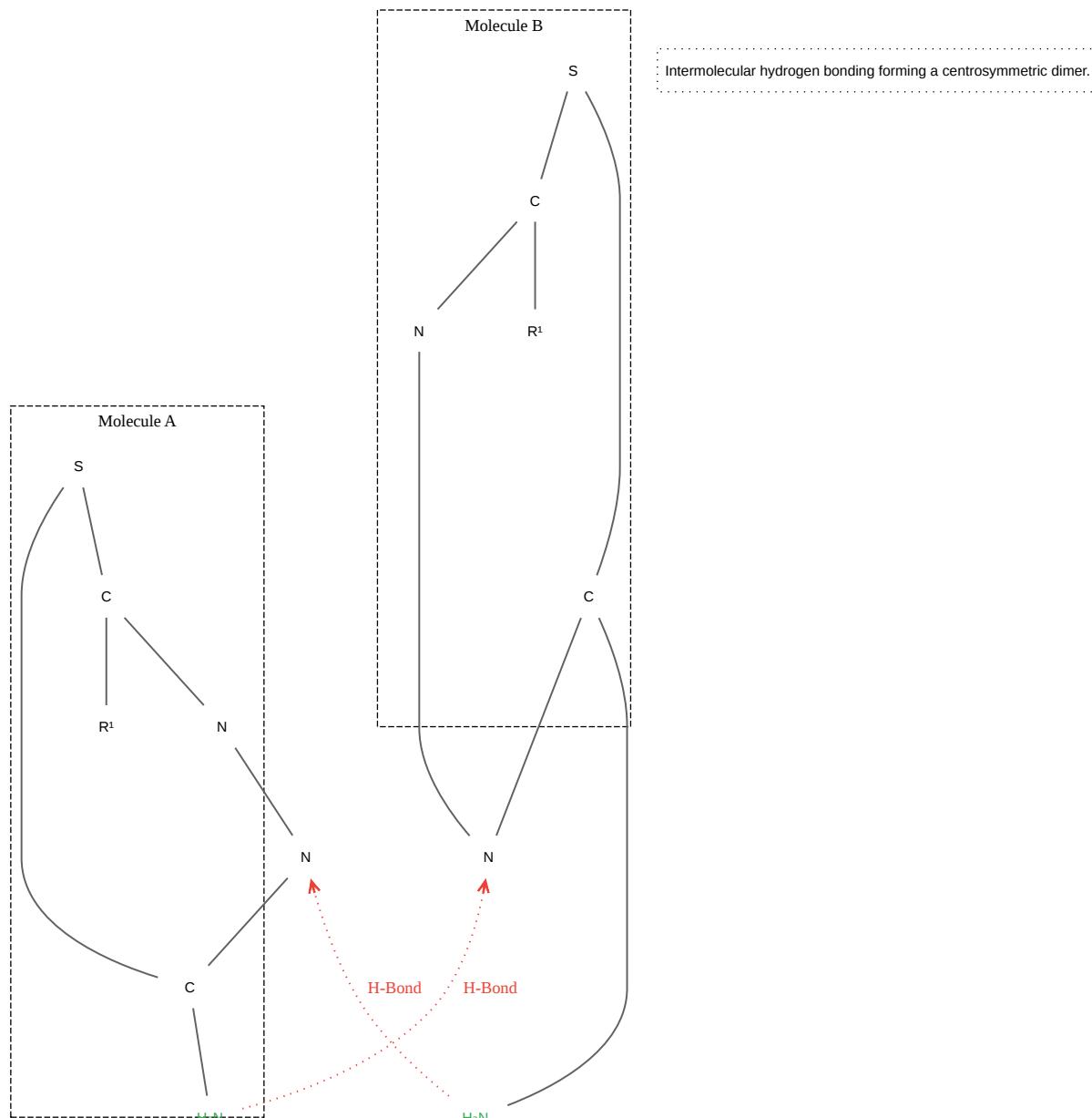
- Reagent Preparation: In a dry round-bottom flask, combine 4-methoxybenzoic acid (1.0 eq) and thiosemicarbazide (1.0-1.2 eq).
- Reaction Setup: Carefully add a pre-mixed dehydrating medium, such as a 1:3 (w/w) mixture of concentrated sulfuric acid and polyphosphoric acid, or phosphorus pentachloride (1.0-1.2 eq) under inert atmosphere and with cooling.[2][3]
- Reaction Conditions: Heat the mixture with stirring. Typical temperatures range from 80°C to 120°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
- Neutralization: Neutralize the acidic solution by slow addition of a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is approximately 8.[2] This step is crucial to precipitate the amine product.
- Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts.
- Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or DMF-water mixture, to yield the purified 2-amino-5-(p-anisyl)-1,3,4-thiadiazole.[2]

Structural Elucidation and Physicochemical Properties

The structural identity and purity of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole are confirmed through a combination of physical measurements and spectroscopic analysis.

Property	Value	Source
Molecular Formula	$C_9H_9N_3OS$	[4]
Molecular Weight	207.25 g/mol	[4]
CAS Number	1014-25-1	[4]
Appearance	Expected to be a solid (e.g., white, yellow, or brown)	[5] [6]
Melting Point	~223-227 °C (Reference to phenyl analog)	[7]

Spectroscopic Characterization


- 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a solvent like DMSO-d₆, one would anticipate:
 - A singlet around 3.8 ppm for the three methoxy (-OCH₃) protons.
 - An AA'BB' splitting pattern for the aromatic protons of the p-substituted anisyl ring, typically appearing as two doublets between 7.0 and 8.0 ppm.
 - A broad singlet for the two amino (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration, often appearing around 7.3 ppm.[\[8\]](#)
- ^{13}C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing signals for the two distinct carbons of the thiadiazole ring (C2 and C5, typically >150 ppm) and the carbons of the p-anisyl group, including the methoxy carbon (~55 ppm).
- Infrared (IR) Spectroscopy: Key vibrational frequencies provide functional group confirmation:
 - N-H Stretching: A pair of bands in the 3100-3300 cm⁻¹ region, characteristic of the primary amino group.[\[6\]](#)

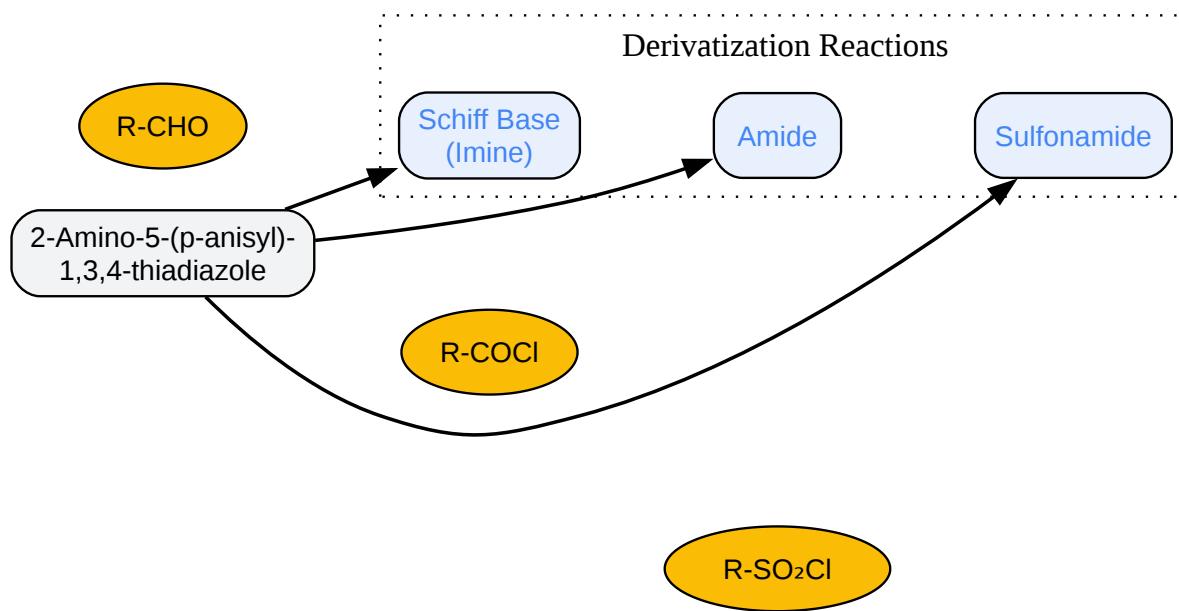
- C-H Stretching: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches from the methoxy group just below 3000 cm^{-1} .
- C=N Stretching: A strong absorption around $1600\text{-}1620\text{ cm}^{-1}$ corresponding to the C=N bond within the thiadiazole ring.[6]
- C-O Stretching: A characteristic band for the aryl-alkyl ether linkage around 1250 cm^{-1} .
- Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak (M^+) at $m/z 207$, confirming the molecular weight of the compound.

Crystal Structure Insights

While a specific crystal structure for 2-amino-5-(p-anisyl)-1,3,4-thiadiazole is not readily available, extensive crystallographic data on the closely related 2-amino-5-phenyl-1,3,4-thiadiazole provides a robust model for its solid-state behavior.[9][10]

X-ray diffraction studies show that these molecules are typically monoclinic and nearly planar. [10] A defining feature in the crystal lattice is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while one of the ring nitrogen atoms acts as an acceptor (N-H…N). These dimers then arrange into infinite layers.[10]

[Click to download full resolution via product page](#)


Caption: Intermolecular hydrogen bonding forming a centrosymmetric dimer.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole is dominated by the nucleophilic character of the exocyclic amino group at the C2 position. This functionality serves as a versatile synthetic handle for creating a library of new derivatives, a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies.[11] The thiadiazole ring itself is highly stable due to its aromaticity, providing a robust core for chemical modification.[11]

Key reactions involving the amino group include:

- Schiff Base Formation: Condensation with various aldehydes or ketones yields imines (Schiff bases).
- Acylation: Reaction with acyl chlorides or anhydrides produces N-acylated derivatives (amides).
- Sulfenylation: Treatment with sulfonyl chlorides affords sulfonamides.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways from the C2-amino group.

Biological Profile and Therapeutic Potential

The 2-amino-1,3,4-thiadiazole scaffold is considered a "privileged structure" in drug discovery.
[12] Its biological activity is often attributed to the presence of the =N-C-S moiety and its role as a bioisostere for other heterocyclic systems like thiazole.[11] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities.

- **Antimicrobial Activity:** This is one of the most widely reported activities. Many 2-amino-5-aryl-1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[11][12][13] [14] They have shown efficacy against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative bacteria (e.g., *Escherichia coli*), as well as fungal strains like *Candida albicans* and *Aspergillus niger*.[11][14]
- **Anticancer Activity:** Numerous studies have highlighted the cytotoxic potential of 1,3,4-thiadiazole derivatives against various human cancer cell lines.[1][14] The mechanism can involve the inhibition of key enzymes, such as carbonic anhydrases, which are overexpressed in some tumors.[1]
- **Other Activities:** The versatility of the thiadiazole ring is further evidenced by reports of anti-inflammatory, anticonvulsant, diuretic, and antitubercular activities in various analogs.[1][5] [15]

The p-anisyl group on the C5 position of the thiadiazole ring can modulate these biological activities through its electronic (electron-donating methoxy group) and steric properties, influencing factors like cell permeability, target binding, and metabolic stability.

Conclusion

2-Amino-5-(p-anisyl)-1,3,4-thiadiazole is a synthetically accessible heterocyclic compound with a rich chemical profile. Its structure, characterized by a stable aromatic core and a reactive amino group, makes it an ideal platform for chemical modification. The extensive body of research on related analogs strongly suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains. This guide provides the foundational chemical knowledge necessary for researchers to explore and exploit the properties of this promising molecule.

References

- PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information.
- Asif, M. (2015). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate.
- Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science.
- Le, V. Q., Le, T. H., Nguyen, T. T. T., Tran, T. D., Vo, D. D., Huynh, T. N. C., & Thai, K. M. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. *Medicinal Chemistry*, 18(5), 558–573.
- Öztürk, S., Akkurt, M., Cansız, A., Koparır, M., Şekerci, M., & Heinemann, F. W. (2004). 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. *Acta Crystallographica Section E: Structure Reports Online*, 60(6), o820–o821.
- Ishankhodzhaeva, M. M., Kadyrova, Sh. A., Surazhskaya, M. D., Parpiev, N. A., & Koz'min, P. A. (2001). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. *Russian Journal of Organic Chemistry*, 37(5), 727–729.
- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. *Drug Design, Development and Therapy*, 12, 1545–1566.
- Adnan, S., Jasim, H., & Mohammad, A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. *Journal of Chemical and Pharmaceutical Research*, 7(10), 1000-1011.
- CN103387679A. (2013). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
- PubChem. (n.d.). 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole. National Center for Biotechnology Information.
- US3887572A. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.
- Pharmaffiliates. (n.d.). 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole.
- Abed, A. H., & Al-Masoudi, W. A. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. *Chemical Methodologies*, 5(4), 334-342.
- Matysiak, J. (2014). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. *Current Medicinal Chemistry*, 21(34), 3947–3963.
- Sharma, S., Sharma, P. C., & Kumar, D. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. *Molecules*, 27(24), 8710.

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.
- Singh, V. P., Singh, P., & Singh, R. K. (2013). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing.
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Krivoruchko, M. D., & Lesyk, R. B. (2017). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. 2-アミノ-5-フェニル-1,3,4-チアジアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijbps.com [eijbps.com]

- 14. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [chemical properties of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110991#chemical-properties-of-2-amino-5-p-anisyl-1-3-4-thiadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com